molecular formula C25H25Cl2FeI2N3 B6297966 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride CAS No. 956497-74-8

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride

Cat. No.: B6297966
CAS No.: 956497-74-8
M. Wt: 748.0 g/mol
InChI Key: SSRKKUIRWCKIGM-UHFFFAOYSA-L
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Description

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride is a coordination compound that features a central iron(II) ion coordinated to a pyridine ligand substituted with imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride typically involves the reaction of 2,6-diacetylpyridine with 4-iodo-2,6-dimethylaniline to form the bis-imine ligand. This ligand is then reacted with iron(II) chloride to form the final coordination compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imine bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride can undergo various chemical reactions, including:

    Oxidation and Reduction: The iron center can participate in redox reactions, altering its oxidation state.

    Substitution: The imine and pyridine ligands can be substituted under certain conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include methylalumoxane (MAO) and trimethylaluminum (TMA), which are often used as cocatalysts in polymerization reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in polymerization reactions, the primary product would be the polymer formed from the monomer being polymerized.

Scientific Research Applications

2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride exerts its catalytic effects involves the coordination of the iron center to the monomer, followed by the activation of the monomer through interaction with the cocatalyst. This activation facilitates the polymerization process, leading to the formation of the polymer chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine substituents in 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride can influence its reactivity and stability, potentially offering unique catalytic properties compared to similar compounds.

Properties

IUPAC Name

dichloroiron;N-(4-iodo-2,6-dimethylphenyl)-1-[6-[N-(4-iodo-2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25I2N3.2ClH.Fe/c1-14-10-20(26)11-15(2)24(14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-16(3)12-21(27)13-17(25)4;;;/h7-13H,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRKKUIRWCKIGM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)I)C)C)C)I.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2FeI2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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